molecular formula C11H13BrO B1442494 2-(4-Bromophenyl)-1-cyclopropylethan-1-ol CAS No. 1183977-64-1

2-(4-Bromophenyl)-1-cyclopropylethan-1-ol

Cat. No. B1442494
M. Wt: 241.12 g/mol
InChI Key: RTNMPZADQXXCDT-UHFFFAOYSA-N
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Description

“2-(4-Bromophenyl)-1-cyclopropylethan-1-ol” is a compound that contains a bromophenyl group, a cyclopropyl group, and a hydroxyl group. The bromophenyl group is a phenyl ring with a bromine atom attached, the cyclopropyl group is a three-membered carbon ring, and the hydroxyl group is an oxygen atom bonded to a hydrogen atom .


Molecular Structure Analysis

The molecular structure of “2-(4-Bromophenyl)-1-cyclopropylethan-1-ol” would consist of a bromophenyl group, a cyclopropyl group, and a hydroxyl group attached to an ethane backbone. The exact structure would depend on the positions of these groups on the ethane backbone .


Chemical Reactions Analysis

Again, while specific reactions involving “2-(4-Bromophenyl)-1-cyclopropylethan-1-ol” are not available, bromophenyl compounds are known to undergo various reactions. For example, they can participate in coupling reactions, substitution reactions, and more .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(4-Bromophenyl)-1-cyclopropylethan-1-ol” would depend on its exact molecular structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .

Scientific Research Applications

  • Antimicrobial and Antiproliferative Agents

    • Field : Medicinal Chemistry
    • Application : The compound N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide, which is structurally related to your compound, has been synthesized and studied for its antimicrobial and anticancer activities .
    • Method : The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental) . The compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .
    • Results : The results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .
  • Single-Molecule Diodes

    • Field : Nanotechnology
    • Application : Unsymmetrically substituted biphenylethane derivatives, synthesized using unsymmetrically substituted 1,2-bis(4-bromophenyl)ethanes as key intermediates, have been predicted to exhibit exceptional single-molecule diode behavior .
    • Method : The unsymmetrically substituted 1,2-bis(4-bromophenyl)ethanes were obtained from the corresponding tolane precursor by selective hydrogenation .
    • Results : Theoretical predictions suggest that these molecules can function as single-molecule diodes with very high rectification ratios .
  • Synthesis of Pyrimidine Derivatives

    • Field : Organic Chemistry
    • Application : The compound 2,4,6-tris(4-bromophenyl)pyrimidine, which is structurally related to your compound, has been synthesized and used as a key intermediate in the synthesis of other pyrimidine derivatives .
    • Method : The key intermediate 2,4,6-tris(4-bromophenyl)pyrimidine was obtained in good yield by base-promoted condensation between 1,3-di(4-bromophenyl)propen-3-one and 4-bromobenzamidine benzensulfonate .
    • Results : The synthesis resulted in the successful production of the desired pyrimidine derivatives .
  • Synthesis of Quinazoline Derivatives

    • Field : Organic Chemistry
    • Application : The compound 4-Bromophenethyl alcohol, which is structurally related to your compound, has been used in the synthesis of 4-(4-(3-(trifluoromethyl)-3H-diazirin-3-yl)phenethoxy)quinazoline .
    • Method : The synthesis involves the reaction of 4-Bromophenethyl alcohol with other reagents to form the quinazoline derivative .
    • Results : The synthesis resulted in the successful production of the desired quinazoline derivative .
  • Brominated Flame Retardants

    • Field : Environmental Science
    • Application : Bromophenols, which are structurally related to your compound, have been found in human blood and breast milk, raising concerns about the use of brominated flame retardants .
    • Method : Studies have been conducted to detect the presence of bromophenols in human blood and breast milk .
    • Results : Bromophenols were detected in 88% of samples, with 2,4,6-Tribromophenol present in 84% of breast milk samples alone .
  • Neurotoxic Potentials of Pyrazoline Derivatives
    • Field : Neurobiology
    • Application : The compound 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4), which is structurally related to your compound, has been synthesized and studied for its neurotoxic potentials on the AchE activity and MDA level in the brain of alevins .
    • Method : The study involved the synthesis of the pyrazoline derivative and the evaluation of its effects on AchE activity and MDA level in the brain of alevins .
    • Results : This study is the first novel research to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative .

properties

IUPAC Name

2-(4-bromophenyl)-1-cyclopropylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c12-10-5-1-8(2-6-10)7-11(13)9-3-4-9/h1-2,5-6,9,11,13H,3-4,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTNMPZADQXXCDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CC2=CC=C(C=C2)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-1-cyclopropylethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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